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Abstract

The DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a highly conserved
enzyme critical for cellular homeostasis. Its primary function involves the unwinding of G-
guadruplex (G4) structures in both DNA and RNA, thereby regulating a multitude of cellular
processes including transcription, translation, and the maintenance of genomic integrity. This
technical guide provides a comprehensive overview of the evolutionary conservation of the
DHX36 protein, detailing its sequence and structural similarities across various species.
Furthermore, it outlines key experimental protocols for studying DHX36 function and illustrates
its involvement in crucial signaling pathways. This document is intended to serve as a valuable
resource for researchers and professionals in the field of drug development, offering insights
into the fundamental biology of DHX36 and its potential as a therapeutic target.

Introduction

DHX36 is a member of the DEAH-box family of helicases, characterized by a conserved Asp-
Glu-Ala-His (DEAH) motif within its helicase core. The protein is essential for the resolution of
G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich nucleic
acid sequences. The formation and resolution of G4 structures are critical regulatory events in
gene expression, and dysregulation of these processes has been implicated in various
diseases, including cancer and neurodegenerative disorders. The evolutionary conservation of
DHX36 underscores its fundamental importance in cellular function. This guide explores the
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extent of this conservation, providing quantitative data, detailed experimental methodologies,
and visual representations of its functional pathways.

Evolutionary Conservation of DHX36

The DHX36 protein is highly conserved across a wide range of eukaryotic organisms, from
yeast to humans, indicating its presence in a common ancestor and its indispensable role
throughout evolution.[1] This conservation is evident at both the sequence and domain
architecture levels.

Sequence Conservation

Pairwise sequence alignments of DHX36 orthologs reveal a high degree of identity and
similarity, particularly within the functional domains. The following table summarizes the
sequence conservation of DHX36 from several model organisms compared to the human

protein.
) Sequence Sequence
. Common UniProt . .
Organism . Identity to Similarity to
Name Accession . .
Homo sapiens Homo sapiens
Homo sapiens Human Q9H2U1 100% 100%
Mus musculus Mouse Q8VHK9 91% 94%
Gallus gallus Chicken AOA1D5PHB6 79% 88%
Danio rerio Zebrafish AOABM1NHJ3 68% 81%
Drosophila ]
Fruit Fly Q9VHW6 37% 58%
melanogaster
Caenorhabditis
Nematode Q23622 29% 48%

elegans

Sequence identity and similarity were calculated using the BLAST (Basic Local Alignment
Search Tool) algorithm.

Conservation of Functional Domains
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The function of DHX36 is intrinsically linked to its modular domain architecture, which is
remarkably conserved across species.[2] These domains work in concert to recognize and
unwind G4 structures.

o DEAH-box Helicase Core: This central engine of the protein contains the conserved motifs
characteristic of the DExH-box helicase superfamily, responsible for ATP binding and
hydrolysis to fuel the unwinding of nucleic acid structures.

o DHX36-Specific Motif (DSM): Located at the N-terminus, this alpha-helical domain is a key
determinant of G4 recognition, specifically interacting with the 5-most G-quartet of a parallel
G4 structure.[2]

¢ Oligonucleotide/Oligosaccharide-Binding (OB) Fold: This domain contributes to the binding
of the 3'-most G-tract of the G4 structure.[2]

o Conserved B-hairpin (3-HP): This structural element also plays a role in nucleic acid binding.

The high degree of conservation in these domains across diverse species highlights their
critical and cooperative roles in the fundamental mechanism of G4 resolution.

Key Signhaling Pathways Involving DHX36

The functional importance of DHX36 is further underscored by its involvement in critical cellular
signaling pathways. Its ability to resolve G4 structures in both DNA and RNA allows it to act as
a crucial regulator in processes ranging from innate immunity to telomere maintenance.

Innate Immune Response: TLR9 Signaling

DHX36 plays a significant role as a cytosolic sensor of microbial DNA, contributing to the innate
immune response. In plasmacytoid dendritic cells (pDCs), DHX36, in conjunction with another
helicase, DHX9, recognizes CpG DNA and interacts with the Toll-like receptor 9 (TLR9)
signaling pathway adaptor protein, MyD88. This interaction triggers a downstream signaling
cascade, leading to the activation of transcription factors IRF7 and NF-kB, which in turn induce
the production of type | interferons and other pro-inflammatory cytokines.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16150737/
https://pubmed.ncbi.nlm.nih.gov/16150737/
https://pubmed.ncbi.nlm.nih.gov/16150737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cytosol Nucleus

| TAK1 |—>| IKK Complex —>| NF-kB |-----| NF-kB

) ) > .
CpG DNA |—2inds | Interacts , WYWOY:l—»| IRAKs [—| TRAF6 TypellIFN &
Pro-inflammatory
v Cytokine Genes,
IRF7 lf IRF7

activates

Click to download full resolution via product page

DHX36 in the TLR9 signaling pathway.

Telomere Maintenance

DHXS36 is also a key player in maintaining the length of telomeres, the protective caps at the
ends of chromosomes. The RNA component of telomerase (TERC) contains a G-rich sequence
that can form a G-quadruplex structure. DHX36 binds to and resolves this G4 structure, which
is a crucial step for the proper assembly and function of the telomerase complex. By unwinding
the G4 in TERC, DHX36 facilitates the interaction between TERC and the telomerase reverse
transcriptase (TERT), promoting telomere elongation.
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Role of DHX36 in telomere maintenance.

Experimental Protocols

Studying the evolutionary conservation and function of DHX36 requires a range of molecular
and biochemical techniques. This section provides detailed methodologies for key experiments.

Phylogenetic Analysis
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Phylogenetic analysis of DHX36 protein sequences can be performed to visualize the
evolutionary relationships between orthologs from different species. The following protocol
outlines the steps using the MEGA (Molecular Evolutionary Genetics Analysis) software.

e Sequence Retrieval: Obtain DHX36 protein sequences from various species of interest from
databases such as NCBI or UniProt in FASTA format.

e Multiple Sequence Alignment:
o Open MEGA and import the FASTA file containing the DHX36 sequences.

o Use the ClustalW or MUSCLE algorithm within MEGA to perform a multiple sequence
alignment.

o Visually inspect the alignment for any misaligned regions and manually adjust if
necessary.

e Phylogenetic Tree Construction:

o Use the "Phylogeny” menu in MEGA to select a tree-building method (e.g., Neighbor-
Joining, Maximum Likelihood, or Maximum Parsimony).

o Choose an appropriate substitution model based on the data (e.g., JTT, WAG). MEGA can
assist in finding the best-fit model.

o Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for
the tree topology.

o Run the analysis to generate the phylogenetic tree.
o Tree Visualization and Interpretation:

o The resulting phylogenetic tree can be customized for publication using the tree explorer
in MEGA.

o The branching pattern and bootstrap values indicate the evolutionary relationships and the
confidence in those relationships.
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G-quadruplex Unwinding Assay

This assay is used to measure the ability of DHX36 to resolve G-quadruplex structures. A
common method involves a fluorescence-based assay.

o Substrate Preparation:

o Synthesize a DNA or RNA oligonucleotide containing a G-quadruplex-forming sequence.
This oligonucleotide should be labeled with a fluorophore (e.g., FAM) at one end and a
guencher (e.g., Dabcyl) at the other.

o In the folded G-quadruplex state, the fluorophore and quencher are in close proximity,
resulting in low fluorescence.

o Reaction Setup:

o Prepare a reaction buffer containing Tris-HCI, KCI (to stabilize the G4 structure), MgClz,
and DTT.

o Add the folded, dual-labeled G4 substrate to the reaction buffer.

o Initiate the unwinding reaction by adding purified DHX36 protein and ATP.
o Data Acquisition:

o Monitor the fluorescence intensity in real-time using a fluorometer.

o As DHX36 unwinds the G-quadruplex, the fluorophore and quencher are separated,
leading to an increase in fluorescence.

o Data Analysis:

o Plot the fluorescence intensity over time. The rate of fluorescence increase is proportional
to the G4 unwinding activity of DHX36.

o Perform control experiments without DHX36 or without ATP to confirm that the observed
activity is dependent on both the enzyme and energy source.
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Workflow for a G-quadruplex unwinding assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study the binding of proteins to nucleic acids. This protocol is
adapted for analyzing the interaction between DHX36 and a G-quadruplex-forming RNA or
DNA probe.

e Probe Preparation:

o Synthesize a short RNA or DNA oligonucleotide containing the G-quadruplex sequence of
interest.

o Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin
or a fluorescent dye).

o Fold the labeled probe into a G-quadruplex structure by heating and slow cooling in the
presence of KCI.

e Binding Reaction:

o Prepare a binding buffer containing Tris-HCI, KCI, MgClz, DTT, and a non-specific
competitor DNA/RNA (e.g., poly(dl-dC)) to reduce non-specific binding.

o Incubate varying concentrations of purified DHX36 protein with a constant amount of the
labeled G4 probe.

o Allow the binding reaction to proceed at room temperature or 37°C for a specified time
(e.g., 20-30 minutes).
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e Electrophoresis:
o Load the binding reactions onto a native polyacrylamide gel.

o Run the gel at a constant voltage in a cold room or with a cooling system to prevent
dissociation of the protein-nucleic acid complexes.

e Detection:
o For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.

o For non-radioactive probes, transfer the nucleic acids to a membrane and detect using a
streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

e Analysis:

o The free probe will migrate faster through the gel, while the DHX36-G4 complex will
migrate slower, resulting in a "shifted" band.

o The intensity of the shifted band is proportional to the amount of protein-nucleic acid
complex formed.

Conclusion

The DHX36 protein exhibits a remarkable degree of evolutionary conservation, reflecting its
essential role in the fundamental process of G-quadruplex resolution. Its conserved sequence
and domain architecture across a vast range of species underscore the importance of its
function in maintaining cellular homeostasis. The involvement of DHX36 in critical signaling
pathways, such as the innate immune response and telomere maintenance, further highlights
its significance. The experimental protocols detailed in this guide provide a framework for the
continued investigation of DHX36 function and regulation. A deeper understanding of the
conserved mechanisms of DHX36 will be invaluable for the development of novel therapeutic
strategies targeting diseases associated with G-quadruplex dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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